molecular formula C20H14ClF3N2O2 B3036120 5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338977-52-9

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B3036120
CAS RN: 338977-52-9
M. Wt: 406.8 g/mol
InChI Key: LKQZKCSMFRAGGM-UHFFFAOYSA-N
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Description

This compound is a novel antithrombotic agent . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps, including the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The amide linker has been identified as optimal .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound has shown subnanomolar in vitro potency . Within the chloropyridine derivatives, it showed a 40-fold weaker potency compared with 5, and 26 (IC50 94 nM) was even less potent .

Scientific Research Applications

Antithrombotic Agent

This compound acts as an inhibitor of the blood coagulation factor Xa . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Treatment of Myocardial Infarction

The compound can be used for the prophylaxis and/or treatment of myocardial infarction . Myocardial infarction, also known as a heart attack, occurs when blood flow decreases or stops to a part of the heart, causing damage to the heart muscle.

Treatment of Angina Pectoris

Angina pectoris, including unstable angina, can be treated with this compound . Angina is a type of chest pain caused by reduced blood flow to the heart.

Prevention of Reocclusions and Restenosis

After angioplasty or aortic coronary artery bypass, this compound can be used to prevent reocclusions and restenosis . These are conditions where the artery that was opened by angioplasty closes again or becomes narrow.

Treatment of Stroke

Stroke, a condition where the blood supply to part of your brain is interrupted or reduced, can be treated with this compound .

Treatment of Peripheral Arterial Diseases

Peripheral arterial diseases, which are circulatory problems where narrowed arteries reduce blood flow to your limbs, can be treated with this compound .

Treatment of Pulmonary Embolism

Pulmonary embolism, a blockage in one of the pulmonary arteries in your lungs, can be treated with this compound .

Treatment of Deep Venous Thrombosis

Deep venous thrombosis, a blood clot in a deep vein, usually in the leg, can be treated with this compound .

Safety and Hazards

The compound has some associated hazards, including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research will likely focus on further clinical trials and potential applications in antithrombotic therapy.

properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-10-17(18(27)25-16-7-2-1-3-8-16)19(28)26(12-15)11-13-5-4-6-14(9-13)20(22,23)24/h1-10,12H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQZKCSMFRAGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117471
Record name 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

CAS RN

338977-52-9
Record name 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338977-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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